molecular formula C15H10Cl2O3 B13683746 3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one

3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one

Cat. No.: B13683746
M. Wt: 309.1 g/mol
InChI Key: HVHLUNFXPCSPOL-UHFFFAOYSA-N
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Description

“3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a furan ring substituted with dichloro and methoxy-naphthyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dichloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxy-naphthyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the dichloro groups, converting them to less chlorinated or dechlorinated products.

    Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could produce a range of functionalized furanones.

Scientific Research Applications

“3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways or as a lead compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” would depend on its specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-5-phenylfuran-2(5H)-one: Similar structure but with a phenyl group instead of a methoxy-naphthyl group.

    3,4-Dichloro-5-(2-hydroxy-1-naphthyl)furan-2(5H)-one: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy-naphthyl group in “3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” may impart unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H10Cl2O3

Molecular Weight

309.1 g/mol

IUPAC Name

3,4-dichloro-2-(2-methoxynaphthalen-1-yl)-2H-furan-5-one

InChI

InChI=1S/C15H10Cl2O3/c1-19-10-7-6-8-4-2-3-5-9(8)11(10)14-12(16)13(17)15(18)20-14/h2-7,14H,1H3

InChI Key

HVHLUNFXPCSPOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3C(=C(C(=O)O3)Cl)Cl

Origin of Product

United States

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